![molecular formula C14H12N2O4 B1267874 Dimetil [2,2'-bipiridina]-3,3'-dicarboxilato CAS No. 39775-31-0](/img/structure/B1267874.png)
Dimetil [2,2'-bipiridina]-3,3'-dicarboxilato
Descripción general
Descripción
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (DMDBC) is an organic compound of the bipyridine family. It is an important compound for many scientific applications due to its unique properties. DMDBC is a versatile compound that can be used for a variety of research applications, including synthesis, mechanistic studies, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Bipiridina
La bipiridina y los compuestos relacionados son materiales de partida o precursores para una variedad de sustancias valiosas . La síntesis de derivados de bipiridina ha experimentado un progreso significativo, con métodos que utilizan homo y heteroacoplamiento de derivados de piridina en presencia de un catalizador .
Moléculas Biológicamente Activas
Las bipiridinas y sus derivados se utilizan ampliamente como componentes fundamentales en diversas aplicaciones, incluidas las moléculas biológicamente activas . Se pueden utilizar en la síntesis de 3- o 4-arilpiridinas de interés para aplicaciones farmacológicas .
Ligandos en Catálisis con Metales de Transición
Las bipiridinas sirven como excelentes ligandos en la catálisis con metales de transición . Su fuerte coordinación con los centros metálicos es una característica clave que las hace valiosas en este campo .
Fotosensibilizadores
Las bipiridinas y sus derivados también se utilizan como fotosensibilizadores . Su capacidad para absorber la luz y transferir energía las hace útiles en una variedad de procesos fotoquímicos .
Viologenos
Con respecto a las 4,4'-bipiridinas, la cuaternización de nitrógenos genera viologenos, que son conocidos por sus buenas propiedades electroquímicas .
Estructuras Supramoleculares
Las bipiridinas pueden interactuar con diferentes moléculas a través de interacciones no covalentes (enlaces de hidrógeno o halógeno), lo que lleva a estructuras supramoleculares con propiedades interesantes .
Materia Prima en la Síntesis de Colorantes y Agroquímicos
El dimetil [2,2'-bipiridina]-3,3'-dicarboxilato se utiliza como materia prima en la síntesis de colorantes y agroquímicos .
Determinación de Compuestos Ferrosos y Cianuros
El this compound puede utilizarse para la determinación de compuestos ferrosos y cianuros .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in multidrug resistance .
Biochemical Pathways
The inhibition of p-gp and mrp1 efflux pumps could potentially affect the pharmacokinetics of various drugs, altering their absorption, distribution, metabolism, and excretion .
Pharmacokinetics
The compound’s molecular weight (as per the chemicalbook database ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of p-gp and mrp1 efflux pumps could potentially enhance the intracellular concentration of certain drugs, leading to an increased therapeutic effect .
Propiedades
IUPAC Name |
methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQPYWUOEFGOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329114 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39775-31-0 | |
| Record name | 39775-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate in its crystalline form?
A1: Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate crystallizes with its pyridine rings in a trans conformation, positioned at an angle of 53 degrees relative to each other. This conformation arises from intramolecular interactions between the alkoxy oxygen atoms of the ester groups and the C2 atoms of the opposing pyridine rings. []
Q2: Are there any notable intramolecular interactions observed in Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate?
A2: Yes, Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate exhibits specific intramolecular interactions. Similar to its 3,3'-dinitro analogue, the alkoxy oxygen atoms of the ester groups interact with the C2 atoms of the opposing pyridine rings. Interestingly, despite their potential, significant interactions between the ring nitrogen atoms and the ester carbonyl carbon atoms are not observed in this molecule, even though such 1,5 interactions have been reported in other similar compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


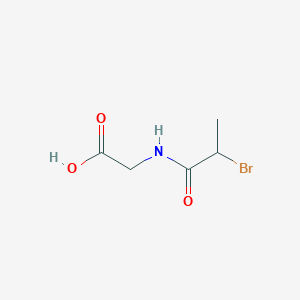
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
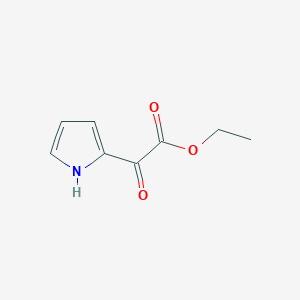
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
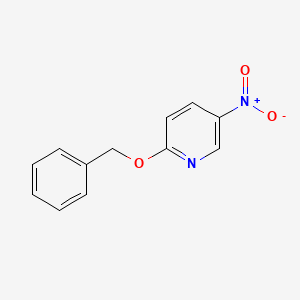
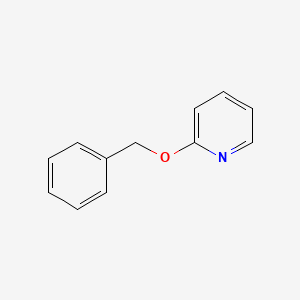
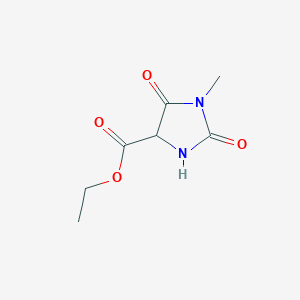

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
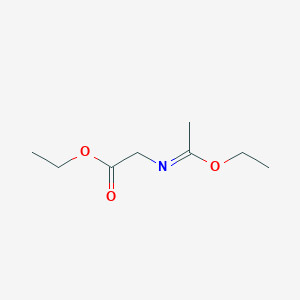


![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

